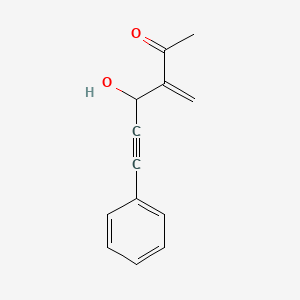![molecular formula C17H14N4O B14213200 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide CAS No. 832724-05-7](/img/structure/B14213200.png)
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide is a heterocyclic compound that belongs to the class of pyrimido[4,5-B]carbazoles. These compounds are known for their complex structures and potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of nitrogen atoms within the heterocyclic ring system imparts distinct chemical and biological properties to this compound.
Vorbereitungsmethoden
The synthesis of 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction conditions often involve the use of organic catalysts such as trityl chloride, which facilitates the cyclization reaction under mild conditions . Industrial production methods may employ similar synthetic routes but are optimized for higher yields and scalability.
Analyse Chemischer Reaktionen
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Wissenschaftliche Forschungsanwendungen
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing new therapeutic agents due to its unique structural features.
Wirkmechanismus
The mechanism of action of 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and leading to cytotoxic effects. This intercalation is facilitated by the planar structure of the compound, which allows it to insert between the base pairs of the DNA helix . Additionally, the compound may inhibit certain enzymes involved in DNA replication and repair, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide can be compared with other similar compounds, such as:
Ellipticine: A pyrido[4,3-b]carbazole alkaloid known for its antitumor activity.
Olivacine: Another pyrido[4,3-b]carbazole alkaloid with significant biological activity.
Pyrimido[1,2-a]benzimidazoles: Compounds with similar structural features and potential pharmacological applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.
Eigenschaften
CAS-Nummer |
832724-05-7 |
|---|---|
Molekularformel |
C17H14N4O |
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
10,11-dimethylpyrimido[4,5-b]carbazole-4-carboxamide |
InChI |
InChI=1S/C17H14N4O/c1-9-14-12(15(17(18)22)20-8-19-14)7-11-10-5-3-4-6-13(10)21(2)16(9)11/h3-8H,1-2H3,(H2,18,22) |
InChI-Schlüssel |
VZUVDFLRCXNDFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC3=C1N=CN=C3C(=O)N)C4=CC=CC=C4N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


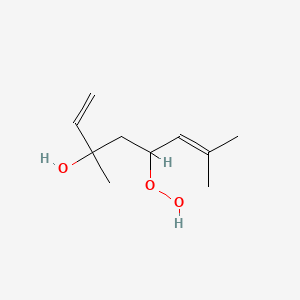
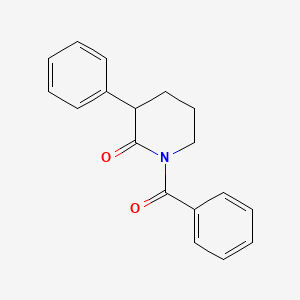
![2-(Trifluoromethyl)-N-[2-(3,5,6-trifluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14213122.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
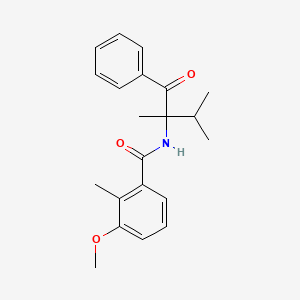
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)
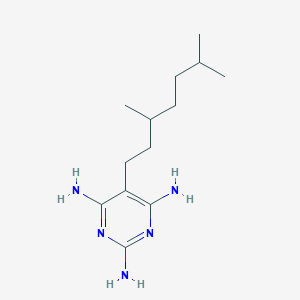

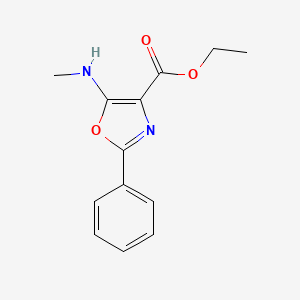

![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)
